(1S,2R)-2-propylcyclopropanecarboxylic acid

Chiral Building Block Asymmetric Synthesis Stereochemical Purity

Enantiomerically pure cyclopropane scaffolds are critical for stereocontrolled synthesis, yet racemic mixtures introduce unpredictable isomeric byproducts. (1S,2R)-2-Propylcyclopropanecarboxylic acid (CAS 1821758-03-5) solves this with defined trans stereochemistry. - **Key application**: Chiral building block for pharmaceutical intermediates & agrochemicals. - **Scientific rationale**: Conformationally restricted core for probing chiral recognition in enzyme inhibition and SAR campaigns. - **Supply advantage**: Single enantiomer ensures reproducible stereochemical outcomes versus racemates.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1821758-03-5
Cat. No. B3247531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-propylcyclopropanecarboxylic acid
CAS1821758-03-5
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC1CC1C(=O)O
InChIInChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyVGXKFXUFNJJDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2-Propylcyclopropanecarboxylic Acid Procurement Baselines


(1S,2R)-2-Propylcyclopropanecarboxylic acid (CAS 1821758-03-5) is a chiral cyclopropane derivative with a defined stereochemical configuration, belonging to the class of trans-substituted cyclopropanecarboxylic acids [1]. It is characterized by a cyclopropane ring with a propyl side chain and a carboxylic acid functional group, with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol [2]. This compound is of significant interest as a chiral building block in synthetic organic and medicinal chemistry, with the specific (1S,2R) stereochemistry dictating its unique three-dimensional structure and potential interactions with biological targets .

Generic Substitution Risk for (1S,2R)-2-Propylcyclopropanecarboxylic Acid


The interchangeability of cyclopropane carboxylic acid derivatives is fundamentally limited by the profound impact of stereochemistry and specific substitution patterns on both chemical reactivity and biological function [1]. Unlike generic cyclopropane scaffolds, the specific (1S,2R) stereoisomer of 2-propylcyclopropanecarboxylic acid presents a unique three-dimensional arrangement that is critical for chiral recognition in asymmetric synthesis and for specific interactions with biological targets . The distinct biological activities observed between enantiomers of related compounds (e.g., (+)-CAMP vs. (-)-CAMP on GABAC receptors, with KD values differing by over an order of magnitude) underscore that racemic mixtures or alternative stereoisomers cannot reliably substitute for a specific, defined enantiomer in research or industrial applications [2].

Differentiation Guide for (1S,2R)-2-Propylcyclopropanecarboxylic Acid


Stereochemical Identity: Defined Isomer vs. Racemic Mixtures

The (1S,2R)-2-propylcyclopropanecarboxylic acid (CAS 1821758-03-5) is a specific, single stereoisomer defined by its (1S,2R) absolute configuration, which imparts distinct three-dimensional properties. In contrast, its enantiomer (1R,2S)-PPC (CAS 1392481-20-7) and racemic mixtures such as rac-(1S,2R)-PPC (CAS 1211481-02-5) present different spatial arrangements of the propyl and carboxyl groups [1]. The availability of this specific isomer from vendors at defined purities of NLT 98% ensures consistent stereochemical fidelity for research applications, a parameter that is not guaranteed when sourcing generic, undefined '2-propylcyclopropanecarboxylic acid' .

Chiral Building Block Asymmetric Synthesis Stereochemical Purity

Chirality-Driven Activity Differences in Cyclopropane Analogs

While direct head-to-head pharmacological data for (1S,2R)-PPC is not available in the open literature, class-level inference can be drawn from studies on structurally analogous chiral cyclopropane acids. Research on the enantiomers of cis-2-aminomethylcyclopropanecarboxylic acid (CAMP) demonstrates that (+)-CAMP is a potent and full agonist at homooligomeric ρ1 GABAC receptors (KD ~40 μM, Imax ~100%), whereas its enantiomer, (-)-CAMP, is a weak antagonist (IC50 ~900 μM at ρ1) [1]. This >20-fold difference in functional activity between enantiomers of a single compound underscores the critical importance of specific stereochemistry in biological systems and serves as a cautionary tale against assuming interchangeability of cyclopropane stereoisomers.

GABAC Receptor Chiral Pharmacology Structure-Activity Relationship

Physicochemical Properties: Isomer vs. Racemic Mixture

The computed physical and chemical properties for (1S,2R)-2-propylcyclopropanecarboxylic acid and its racemic mixture are largely identical, reflecting the same molecular formula and connectivity [1][2]. Key properties include a molecular weight of 128.17 g/mol, XLogP3-AA of 1.8, a topological polar surface area of 37.3 Ų, and a rotatable bond count of 3. However, the racemic mixture (CAS 1211481-02-5) is a 1:1 mixture of (1S,2R) and (1R,2S) enantiomers, which can lead to differences in solid-state properties, such as crystal packing and melting point, compared to the single enantiomer [2].

Physicochemical Properties Computed Descriptors Molecular Modeling

Application Scenarios for (1S,2R)-2-Propylcyclopropanecarboxylic Acid


Asymmetric Synthesis and Chiral Building Block Sourcing

The defined (1S,2R) stereochemistry of this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure pharmaceutical intermediates and agrochemicals [1]. Its use in asymmetric catalysis and chiral auxiliary-mediated reactions is directly supported by its availability as a specific stereoisomer with high purity [2]. Procurement of the specific (1S,2R) isomer (CAS 1821758-03-5) ensures consistent and predictable stereochemical outcomes in multi-step synthetic routes, unlike the use of racemic mixtures which would lead to complex isomeric product mixtures .

SAR Studies in Drug Discovery

In medicinal chemistry programs, the (1S,2R)-PPC scaffold can be used as a conformationally restricted core to probe chiral recognition in biological targets [1]. Class-level evidence from related cyclopropane systems demonstrates that stereoisomers can exhibit drastically different pharmacological profiles, including opposite functional activity (agonist vs. antagonist) [3]. Therefore, the specific (1S,2R) isomer is essential for SAR campaigns aimed at mapping the stereochemical requirements of a biological target, allowing researchers to accurately attribute activity to a defined three-dimensional structure.

Enzyme Inhibitor and Biological Probe Development

The cyclopropane carboxylic acid motif is found in known enzyme inhibitors [1]. The (1S,2R)-PPC can serve as a core scaffold for the development of novel inhibitors targeting enzymes where the cyclopropane ring acts as a bioisostere or conformationally restricting element [2]. The specific (1S,2R) stereochemistry is critical for achieving the precise binding geometry required for high-affinity and selective enzyme inhibition . As highlighted by comparative studies on related cyclopropane acids, even minor stereochemical changes can drastically alter inhibitory activity, underscoring the need for a defined enantiomer [3].

Technical Documentation Hub

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